(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is a heterocyclic compound featuring a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-amino-1,2,4-triazole with appropriate reagents to form the pyrazole ring . The propenoic acid group can then be introduced through various synthetic routes, including the use of acylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods often employ metal-free processes and environmentally benign conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to biological receptors through hydrogen-bonding and dipole interactions, influencing various biochemical processes . The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its wide range of biological activities, including antimicrobial and anticancer properties.
1H-1,2,3-Triazole: Used in pharmaceuticals and agrochemicals for its versatile chemical properties.
3,4-Diamino-1,2,4-triazole: Explored for its energetic material properties and thermal stability.
Uniqueness
(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-8(4-5-9(12)13)7(2)11(3)10-6/h4-5H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPODDZWDVLFYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396092 |
Source
|
Record name | (2E)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ACRYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21937-88-2 |
Source
|
Record name | (2E)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ACRYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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